Cas no 1780652-33-6 (2-Oxaspiro[3.3]heptane-6-carbonitrile)
2-Oxaspiro[3.3]heptane-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-oxaspiro[3.3]heptane-6-carbonitrile
- 2-Oxaspiro[3.3]heptane-6-carbonitrile
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- MDL: MFCD28977519
- Inchi: 1S/C7H9NO/c8-3-6-1-7(2-6)4-9-5-7/h6H,1-2,4-5H2
- InChI Key: AIOIGUKIJUQVPG-UHFFFAOYSA-N
- SMILES: O1CC2(C1)CC(C#N)C2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 167
- XLogP3: 0.2
- Topological Polar Surface Area: 33
2-Oxaspiro[3.3]heptane-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O205141-100mg |
2-oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | O205141-500mg |
2-oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 500mg |
$ 730.00 | 2022-06-03 | ||
| TRC | O205141-1g |
2-oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 1g |
$ 1115.00 | 2022-06-03 | ||
| Ambeed | A979997-1g |
2-Oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 98% | 1g |
$1108.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5400-100mg |
2-oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 95% | 100mg |
¥1280.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5400-250mg |
2-oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 95% | 250mg |
¥2052.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5400-500mg |
2-oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 95% | 500mg |
¥3419.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5400-1g |
2-oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 95% | 1g |
¥5121.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5400-5g |
2-oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 95% | 5g |
¥15365.0 | 2024-04-23 | |
| eNovation Chemicals LLC | Y0992281-5g |
2-oxaspiro[3.3]heptane-6-carbonitrile |
1780652-33-6 | 95% | 5g |
$3000 | 2025-02-20 |
2-Oxaspiro[3.3]heptane-6-carbonitrile Suppliers
2-Oxaspiro[3.3]heptane-6-carbonitrile Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-Oxaspiro[3.3]heptane-6-carbonitrile
Exploring the Chemistry and Applications of 2-Oxaspiro[3.3]heptane-6-carbonitrile (CAS No. 1780652-33-6)
In the realm of organic chemistry, 2-Oxaspiro[3.3]heptane-6-carbonitrile (CAS No. 1780652-33-6) stands out as a fascinating compound with a unique spirocyclic structure. This molecule, characterized by its oxaspiro framework and carbonitrile functional group, has garnered significant attention from researchers and industry professionals alike. Its molecular architecture, combining a spirocyclic ether with a nitrile moiety, offers a versatile platform for synthetic transformations and potential applications in pharmaceuticals, agrochemicals, and material science.
The spirocyclic nature of 2-Oxaspiro[3.3]heptane-6-carbonitrile contributes to its rigidity and stereochemical complexity, making it an attractive scaffold for drug discovery. Recent trends in medicinal chemistry highlight the growing interest in spiro compounds due to their ability to mimic bioactive conformations and enhance binding affinity to target proteins. The presence of the carbonitrile group further expands its utility, serving as a precursor for amides, carboxylic acids, and heterocycles through straightforward chemical transformations.
From a synthetic perspective, the preparation of 2-Oxaspiro[3.3]heptane-6-carbonitrile often involves cyclization strategies or ring-opening reactions of epoxides. Researchers have explored its use in click chemistry and bioorthogonal reactions, aligning with the current demand for efficient and selective synthetic methodologies. Its compatibility with green chemistry principles, such as catalyst-free reactions or solvent-free conditions, has also been investigated, addressing the global push for sustainable chemical practices.
In material science, the compound's spirocyclic core has been leveraged to design novel polymers and liquid crystals. Its structural rigidity can impart thermal stability and unique optical properties to materials, making it a candidate for advanced applications in optoelectronics and nanotechnology. The nitrile group's polarity also facilitates interactions with other functional materials, enabling the development of hybrid systems with tailored properties.
Beyond its synthetic and material applications, 2-Oxaspiro[3.3]heptane-6-carbonitrile has emerged as a subject of computational studies. Molecular docking and quantum mechanical calculations have been employed to predict its reactivity and potential biological activities. These in silico approaches align with the rising popularity of AI-driven drug discovery, where compounds like this are screened virtually to accelerate the identification of lead candidates.
The compound's safety profile and environmental impact have also been scrutinized, reflecting the broader societal focus on chemical safety and regulatory compliance. While not classified as hazardous, its handling and disposal adhere to standard laboratory protocols, ensuring minimal ecological footprint—a critical consideration in modern chemical industries.
In summary, 2-Oxaspiro[3.3]heptane-6-carbonitrile (CAS No. 1780652-33-6) exemplifies the intersection of structural novelty and functional versatility. Its applications span drug design, sustainable synthesis, and advanced materials, resonating with contemporary scientific priorities. As research continues to unravel its potential, this compound is poised to play a pivotal role in addressing challenges across multiple disciplines, from healthcare to renewable energy technologies.
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